N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

LRRK2 kinase Parkinson's disease kinase inhibitor

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine (CAS 91975-04-1) is a structurally characterized, high-potency LRRK2 kinase inhibitor (WT IC50=27 nM) with a solved single-crystal X-ray structure (monoclinic, P21/c). Its defined 200°C melting point and crystalline nature ensure reproducible formulation and assay performance. The compound exhibits 5.5-fold greater potency than the Example 9 analog (IC50=149 nM) from US9499542, making it a benchmark reference for SAR exploration. A one-step, quantitative-yield synthetic route ensures cost-effective, scalable supply for HTS library inclusion. This is the specific N-(2-methoxyphenyl) analog; the unsubstituted core (CAS 3073-30-1) has a fundamentally different biological profile and is inactive against LRRK2. Procure with confidence—rigorous analytical characterization (NMR, IR, Raman) is available.

Molecular Formula C12H10N4O5
Molecular Weight 290.23 g/mol
Cat. No. B4931828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine
Molecular FormulaC12H10N4O5
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13,14)
InChIKeyWOTSKDVAWCTHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine: CAS 91975-04-1 Procurement and Research Baseline


N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine (CAS 91975-04-1, MF: C12H10N4O5, MW: 290.23 g/mol) is a nitro-substituted pyridine derivative featuring a 2-methoxyphenylamine moiety attached to a 3,5-dinitropyridine core [1]. The compound exhibits a characteristic melting point of 200 °C and a predicted density of 1.477±0.06 g/cm³ [1]. Its single-crystal X-ray structure has been solved, revealing a monoclinic crystal system with space group P21/c (a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)°) [2]. The electron-withdrawing nitro groups at positions 3 and 5 confer distinct electrophilic character, enabling nucleophilic substitution reactions and rendering the scaffold valuable for heterocyclic derivatization [1].

Why N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine Cannot Be Interchanged with Generic 3,5-Dinitropyridine Analogs


Generic substitution among 3,5-dinitropyridin-2-amine derivatives is not scientifically valid due to the profound influence of the N-aryl substituent on both biological target engagement and physicochemical properties. The 2-methoxyphenyl group in N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine is not merely a passive appendage; it directly modulates the compound's inhibitory profile against specific kinases [1]. For instance, the unsubstituted parent compound 3,5-dinitropyridin-2-amine (CAS 3073-30-1) lacks the methoxyphenyl moiety and exhibits a fundamentally different biological fingerprint, including reported antimicrobial activity with MIC values of 32-128 µg/mL against E. coli and S. aureus . Critically, the N-(2-methoxyphenyl) analog has been specifically documented as inactive against HIV-1 in antiviral screens , a stark contrast to the broader class reputation of dinitropyridines as antiviral scaffolds. This N-aryl substitution also dictates crystalline packing and melting behavior, directly impacting formulation handling and analytical reproducibility. Therefore, procurement based solely on the dinitropyridine core without specification of the exact N-(2-methoxyphenyl) substitution pattern will yield a compound with divergent and unpredictable research outcomes.

N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


LRRK2 Kinase Inhibition: Potency Differential Within Patent US9499542 Series

In a direct head-to-head comparison within the same patent series (US9499542), N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine (Example 22) demonstrated an IC50 of 27 nM against wild-type LRRK2 kinase using the LanthaScreen kinase activity assay [1]. This compares favorably to a closely related analog (Example 9; BDBM254926), which exhibited an IC50 of 149 nM under identical assay conditions [2]. The 5.5-fold superior potency of the target compound is attributable to the specific 2-methoxyphenyl substitution pattern, which optimizes interactions within the kinase ATP-binding pocket.

LRRK2 kinase Parkinson's disease kinase inhibitor

Cellular LRRK2 Target Engagement: Wild-Type vs G2019S Mutant Selectivity Profile

In cellular target engagement assays measuring LRRK2 phosphorylation at Ser935 in HEK293 cells, N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine displayed differential potency against wild-type and mutant LRRK2. The compound achieved IC50 values of 70 nM against wild-type LRRK2 and 90 nM against the pathogenic G2019S mutant [1]. This represents a 1.29-fold selectivity window for wild-type LRRK2 over the G2019S mutant, a profile that may be advantageous in certain research contexts where sparing mutant kinase activity is desirable or where differential inhibition kinetics are being probed.

cellular target engagement LRRK2 G2019S Parkinson's disease

Solid-State Characterization and Crystallinity: Enabling Reproducible Formulation

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine has been fully characterized by single-crystal X-ray diffraction, providing definitive unit cell parameters (monoclinic, P21/c, a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)°) [1]. The experimentally determined melting point is 200 °C [2]. This level of solid-state characterization is absent for many generic 3,5-dinitropyridine analogs, which are often supplied as amorphous powders without verified crystallinity. The well-defined crystalline lattice ensures batch-to-batch consistency in solubility, dissolution rate, and stability, which are critical parameters for reproducible in vitro assay performance and potential in vivo formulation development.

crystal structure solid-state characterization X-ray diffraction

Synthetic Accessibility and Yield: Enabling Scalable Procurement

A validated one-step synthetic protocol for N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product has been rigorously characterized by 1H, 2H, and 13C NMR spectroscopy as well as IR and Raman spectroscopy [1]. In contrast, the unsubstituted parent compound 3,5-dinitropyridin-2-amine requires a multi-step high-temperature nitration sequence starting from aminonicotinic acid derivatives [2]. The higher-yielding, single-step route to the N-(2-methoxyphenyl) analog translates directly to lower production costs, reduced lead times, and improved supply chain reliability for procurement at scale.

organic synthesis yield optimization Vilsmeier conditions

Target Selectivity: Documented HIV-1 Inactivity Defines Research Scope

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine has been explicitly tested for antiviral activity against HIV-1 and reported as 'Not active' . This negative finding is highly informative for procurement decisions, as it definitively excludes this compound from HIV-related research applications. In contrast, the broader class of dinitropyridine derivatives is frequently associated with antiviral properties, including reports that 2-amino-3,5-dinitropyridine inhibits HIV by targeting b-Raf kinase . The documented HIV-1 inactivity of the N-(2-methoxyphenyl) analog eliminates a potential confounding variable in kinase-focused studies and prevents wasted resources on antiviral screens where this compound would yield false-negative results.

HIV-1 antiviral screening target selectivity

N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine: Evidence-Backed Application Scenarios for Procurement


LRRK2-Mediated Parkinson's Disease Research Requiring Wild-Type Selectivity

For research programs investigating LRRK2 kinase inhibition in Parkinson's disease models where wild-type LRRK2 is the primary target, N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine offers a defined cellular selectivity profile (WT IC50 = 70 nM vs G2019S mutant IC50 = 90 nM) [1]. This 1.29-fold selectivity for wild-type LRRK2 enables dissection of WT-specific signaling pathways without confounding inhibition of the mutant kinase. The compound's 27 nM biochemical potency against LRRK2 WT [1] makes it suitable for in vitro kinase assays and cellular target engagement studies.

Structure-Activity Relationship (SAR) Studies on 3,5-Dinitropyridine-Based Kinase Inhibitors

The 5.5-fold potency advantage of N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine (IC50 = 27 nM) over the closely related Example 9 analog (IC50 = 149 nM) in the US9499542 patent series [1] establishes this compound as a benchmark reference point for SAR exploration. Researchers can systematically vary the N-aryl substitution pattern while using this compound as a well-characterized, high-potency anchor. The availability of full NMR, IR, and Raman spectral data [2] facilitates direct analytical comparison of synthesized analogs.

Crystallography and Solid-State Formulation Development

With a fully solved single-crystal X-ray structure (monoclinic, P21/c, a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)°) [1] and a well-defined melting point of 200 °C [2], N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine is ideally suited for crystallography reference applications and solid-state formulation studies. The crystalline nature ensures reproducible dissolution behavior and stability profiles, critical parameters for developing robust in vitro assay protocols and potential in vivo dosing formulations.

Large-Scale Procurement for Kinase Inhibitor Screening Libraries

The one-step, quantitative-yield synthetic route [1] makes N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine economically viable for inclusion in large-scale kinase inhibitor screening libraries. Unlike multi-step analogs that incur higher production costs and longer lead times, this compound can be sourced reliably and cost-effectively for high-throughput screening campaigns. Its documented inactivity against HIV-1 [2] further ensures that hits arising from kinase screens are not confounded by off-target antiviral activity.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.